Enhanced Lipophilicity vs. Unsubstituted Indazole
1-Pentyl-1H-indazole-3-carboxylic acid exhibits significantly higher lipophilicity than unsubstituted 1H-indazole-3-carboxylic acid, as quantified by XLogP3 values [1]. The N1-pentyl chain increases XLogP3 from 1.42 for the unsubstituted core to 3.2 for the pentyl derivative [2], a 1.78-unit increase that enhances membrane permeability and oral absorption potential. This difference is critical for in vivo studies and assay development.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1H-Indazole-3-carboxylic acid: 1.42 |
| Quantified Difference | ΔXLogP3 = +1.78 |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity improves passive membrane diffusion and metabolic stability, making the pentyl derivative a more suitable scaffold for developing CNS-penetrant cannabinoid receptor ligands.
- [1] PubChem. (2024). Computed Properties: XLogP3 for 1-Pentyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Computed Properties: XLogP3 for 1H-Indazole-3-carboxylic acid (CID 86205). National Center for Biotechnology Information. View Source
